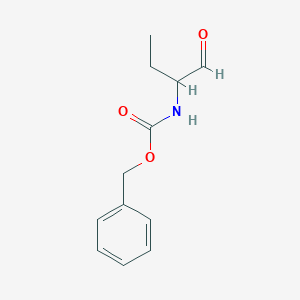
2-(Benzyloxycarbonylamino)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxycarbonylamino)butanal, also known as Z-AB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxycarbonylamino)butanal is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as proteases and kinases, which play a key role in various cellular processes. This inhibition leads to a decrease in the production of inflammatory cytokines and the proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in response to various stimuli. It has also been shown to inhibit the replication of viruses, such as HIV and HCV, by targeting viral proteases. In addition, it has been found to induce apoptosis in cancer cells by activating caspases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Benzyloxycarbonylamino)butanal is its versatility. It can be used in a wide range of experiments due to its diverse biochemical and physiological effects. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity. High doses of this compound have been shown to cause cell death, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(Benzyloxycarbonylamino)butanal. One potential area of focus is the development of new drugs based on this compound. It has shown promise in treating a wide range of diseases, and further research may lead to the discovery of new therapeutic applications. Another area of focus is the investigation of the mechanism of action of this compound. Understanding how this compound works at the molecular level may lead to the development of more effective treatments for various diseases. Finally, the toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Méthodes De Synthèse
The synthesis of 2-(Benzyloxycarbonylamino)butanal involves the reaction of butyraldehyde with benzyl carbamate in the presence of a catalyst. The resulting product is a white crystalline powder with a molecular weight of 217.25 g/mol. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-(Benzyloxycarbonylamino)butanal has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antiviral, and anticancer properties. In addition, it has been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
benzyl N-(1-oxobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBZMZYIIZXDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)
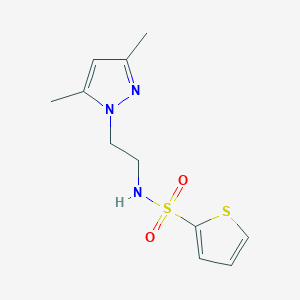
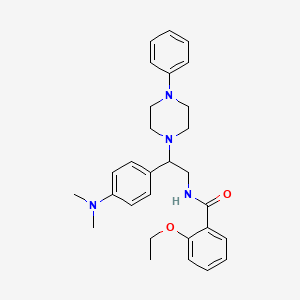
![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)
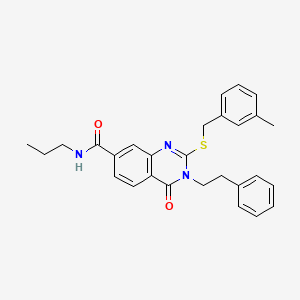

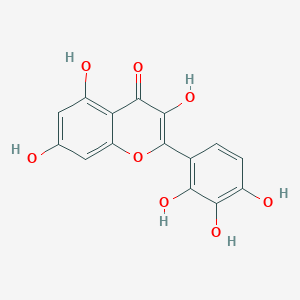

![Pyridin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2810983.png)
![2-(isopropylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2810984.png)
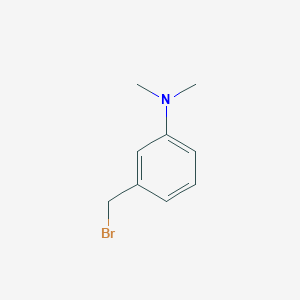

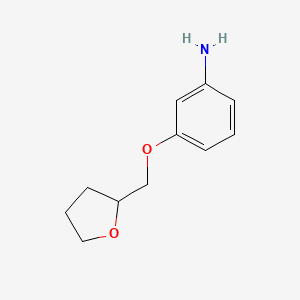
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)